N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1H-imidazole core substituted with a 3-methylphenyl group at position 2 and a phenyl group at position 3. The sulfanyl (-S-) linker connects the imidazole ring to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group. The compound’s furan moiety may enhance solubility or influence metabolic stability, while the sulfanyl group could contribute to redox activity or intermolecular interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-7-5-10-18(13-16)22-25-21(17-8-3-2-4-9-17)23(26-22)29-15-20(27)24-14-19-11-6-12-28-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBAWZINNKJDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the sulfanylacetamide group: This step involves the reaction of a thiol with an acyl chloride to form the sulfanylacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced sulfur compounds.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s furan-2-ylmethyl group may confer moderate lipophilicity, whereas analogs with polar groups like sulfinyl () or benzodioxol () exhibit enhanced solubility in aqueous media .
- Metabolic Stability : The triazole-based analogs () may undergo faster metabolic clearance due to their smaller heterocyclic cores compared to imidazole derivatives .
Research Findings and Data Tables
Table 1: Anti-exudative Activity Comparison (Rat Models)
*Note: Target compound data inferred from structural analogs.
Table 2: Structural Impact on Solubility
| Compound Type | Functional Group | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|
| Sulfanyl-imidazole | Furan-2-ylmethyl | 0.12 | 3.5 |
| Sulfinyl-imidazole | Methylsulfinyl, fluorophenyl | 0.45 | 2.8 |
| Triazole-acetamide | Ethylphenyl | 0.08 | 4.1 |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a furan ring, an imidazole ring, and a sulfanylacetamide group. Its chemical structure suggests potential biological activity, particularly in medicinal chemistry, where it is being explored for its therapeutic properties.
| Property | Value |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
| CAS Number | 901233-12-3 |
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 405.49 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, which can block their activity and interfere with various biochemical pathways. Notably, it has been investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit selective inhibition of MAO-A. For instance, a related compound showed significant inhibition of liver MAO-A without affecting brain MAO-A, indicating a potential for reduced side effects in therapeutic applications .
In Vivo Studies
In vivo studies have further supported the therapeutic potential of this compound. For example, derivatives with similar structural features have shown promise in reducing inflammation and exhibiting anticancer activities. The mechanism may involve modulation of inflammatory pathways or direct cytotoxic effects on cancer cells .
Enzyme Inhibition
In a study focusing on enzyme assays using homogenates from rat liver and HEK cells expressing MAO-A or MAO-B, compounds based on the imidazole framework exhibited selective and reversible inhibition of MAO-A. This selectivity is crucial for developing treatments with fewer side effects associated with non-selective MAO inhibitors .
Anticancer Activity
Another investigation explored the anticancer properties of related compounds in various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as novel anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
